E3 ligase Ligand-Linker Conjugate 44

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

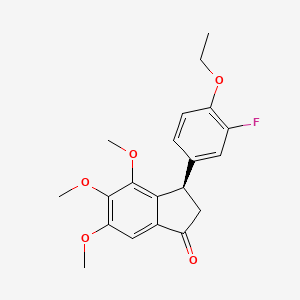

E3 ligase Ligand-Linker Conjugate 44 is a part of the proteolysis-targeting chimera (PROTAC) technology. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of specific proteins within cells. The E3 ubiquitin ligase plays a crucial role in the ubiquitination process, which tags proteins for degradation by the proteasome. This technology has revolutionized drug development by enabling the selective degradation of disease-causing proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand-Linker Conjugate 44 typically involves the following steps:

Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques. This may involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification.

Linker Attachment: The synthesized ligand is then attached to a linker molecule. This step often involves the use of coupling reagents and catalysts to form a stable bond between the ligand and the linker.

Final Conjugation: The final step involves conjugating the ligand-linker complex to the target protein ligand.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

E3 ligase Ligand-Linker Conjugate 44 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can also undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

E3 ligase Ligand-Linker Conjugate 44 has a wide range of scientific research applications, including:

Chemistry: Used as a tool for studying protein degradation pathways and developing new chemical probes.

Biology: Employed in the study of cellular processes involving protein degradation, such as cell cycle regulation and apoptosis.

Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer, neurodegenerative disorders, and viral infections.

Mechanism of Action

The mechanism of action of E3 ligase Ligand-Linker Conjugate 44 involves the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the conjugate. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a critical role in maintaining cellular homeostasis by regulating protein turnover .

Comparison with Similar Compounds

E3 ligase Ligand-Linker Conjugate 44 can be compared with other similar compounds, such as:

Cereblon-based PROTACs: These compounds use cereblon as the E3 ligase and have been widely studied for their therapeutic potential.

Von Hippel-Lindau (VHL)-based PROTACs: These compounds utilize VHL as the E3 ligase and are known for their effectiveness in targeting specific proteins for degradation.

MDM2-based PROTACs: These compounds employ MDM2 as the E3 ligase and are being explored for their potential in cancer therapy

This compound is unique in its specific ligand-linker combination, which may offer advantages in terms of selectivity and efficacy compared to other PROTACs .

Properties

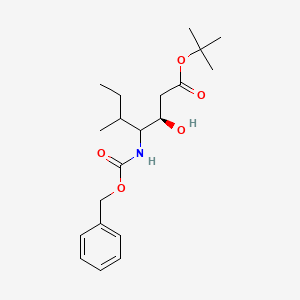

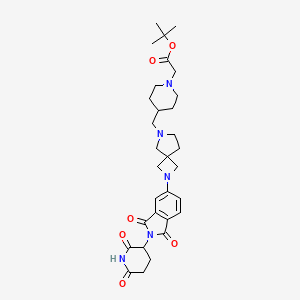

Molecular Formula |

C31H41N5O6 |

|---|---|

Molecular Weight |

579.7 g/mol |

IUPAC Name |

tert-butyl 2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-7-yl]methyl]piperidin-1-yl]acetate |

InChI |

InChI=1S/C31H41N5O6/c1-30(2,3)42-26(38)16-33-11-8-20(9-12-33)15-34-13-10-31(17-34)18-35(19-31)21-4-5-22-23(14-21)29(41)36(28(22)40)24-6-7-25(37)32-27(24)39/h4-5,14,20,24H,6-13,15-19H2,1-3H3,(H,32,37,39) |

InChI Key |

ACHUEFVXKKYYLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCC(CC1)CN2CCC3(C2)CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)

![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)

![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)

![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)